

RO495: An In-Depth Technical Guide to a Potent TYK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

RO495 is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting TYK2, RO495 modulates the signaling of key cytokines involved in the immune response, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). This technical guide provides a comprehensive overview of RO495, its mechanism of action, the underlying biology of the TYK2 signaling pathway, and relevant experimental protocols for its characterization. While preclinical and clinical data for RO495 are limited in publicly available literature, this guide incorporates representative data from other selective TYK2 inhibitors to illustrate the therapeutic potential and investigational approaches for this class of compounds.

Introduction to RO495

RO495, also known by the synonym CS-2667, is a research chemical identified as a potent inhibitor of TYK2. Its chemical name is N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-dichlorobenzamide. The primary mechanism of action of **RO495** is the inhibition of the kinase activity of TYK2, which plays a crucial role in the signal transduction of several proinflammatory and immunomodulatory cytokines.

Chemical and Physical Properties



Property	Value
CAS Number	1258296-60-4
Molecular Formula	C17H14Cl2N6O
Molecular Weight	389.24 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action: Inhibition of the TYK2 Signaling Pathway

RO495 exerts its effects by inhibiting TYK2, a key component of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including TYK2, through transphosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.

The Specific Role of TYK2

TYK2 is critically involved in the signaling of IL-12, IL-23, and Type I IFNs.[1][2][3]

 IL-23/Th17 Pathway: IL-23 signaling, which is dependent on TYK2 and JAK2, is essential for the expansion and maintenance of T helper 17 (Th17) cells. Th17 cells are a major source of





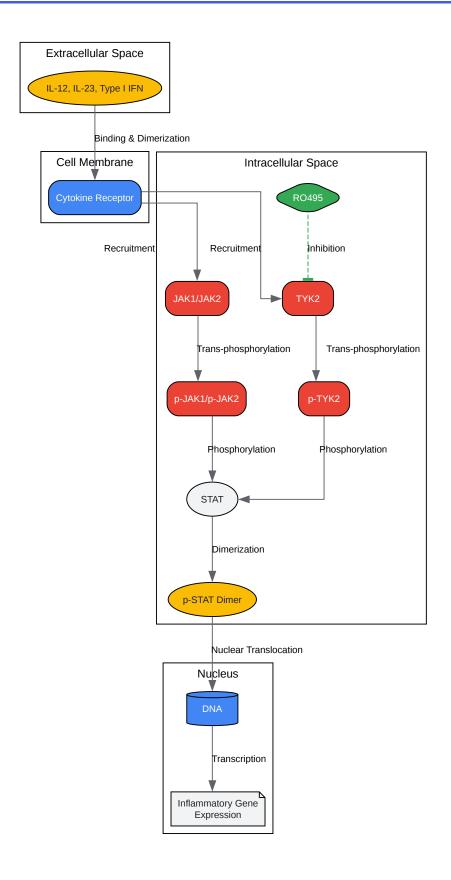


the pro-inflammatory cytokine IL-17, which plays a central role in the pathogenesis of several autoimmune diseases, including psoriasis and psoriatic arthritis.

- IL-12/Th1 Pathway: The IL-12 signaling pathway, also mediated by TYK2 and JAK2, promotes the differentiation of T helper 1 (Th1) cells. Th1 cells produce interferon-gamma (IFN-y) and are key drivers of inflammation in conditions like inflammatory bowel disease.
- Type I Interferon Pathway: Type I IFN (IFN-α/β) signaling, which utilizes TYK2 and JAK1, is crucial for antiviral immunity. However, dysregulated Type I IFN signaling is implicated in the pathology of systemic lupus erythematosus (SLE).

By inhibiting TYK2, **RO495** is expected to block these downstream signaling events, thereby reducing the production of pro-inflammatory cytokines and mitigating the pathological immune responses characteristic of various autoimmune and inflammatory disorders.





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Caption: The JAK-STAT signaling pathway and the inhibitory action of **RO495** on TYK2.



Quantitative Data

While specific in vivo efficacy and pharmacokinetic data for **RO495** are not readily available in the public domain, in vitro potency has been reported. The following tables provide this information and representative data for other selective TYK2 inhibitors to offer a comparative context.

In Vitro Potency of RO495

Compound	Target	Assay Type	IC ₅₀ (nM)	Reference
RO495	TYK2	Cell-based STAT5 phosphorylation	1.5	Vendor Data

Representative In Vitro Potency and Selectivity of TYK2 Inhibitors

Data for deucravacitinib, a selective allosteric TYK2 inhibitor, is provided for illustrative purposes.

Compound	Target	IC ₅₀ (nM)	Selectivity vs. JAK1	Selectivity vs. JAK2	Selectivity vs. JAK3
Deucravacitin ib	TYK2	1.3	>1000x	>1000x	>1000x
Tofacitinib	JAK1/3	1/2	~6x vs TYK2	~20x vs TYK2	-

Representative In Vivo Efficacy of a TYK2 Inhibitor (Deucravacitinib) in a Mouse Model of Psoriasis

This data illustrates the potential in vivo effects of a selective TYK2 inhibitor.



Treatment Group	Mean Change in Ear Thickness (mm)	Reduction in Epidermal Thickness (%)
Vehicle	+0.25	0
Deucravacitinib (15 mg/kg)	+0.05	75

Experimental Protocols

The following protocols are representative of the methodologies used to characterize selective TYK2 inhibitors like **RO495**.

In Vitro Kinase Assay

This protocol describes a method to determine the inhibitory activity of a compound against purified TYK2 enzyme.

Objective: To determine the IC₅₀ value of **RO495** for TYK2 kinase.

Materials:

- Recombinant human TYK2 enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- RO495 (or other test compound)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

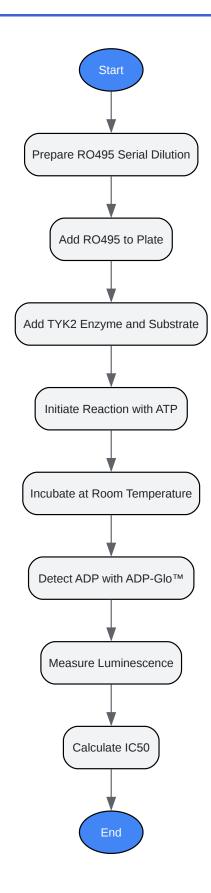






- Prepare a serial dilution of **RO495** in DMSO, and then dilute further in kinase buffer.
- Add the diluted **RO495** or vehicle control to the wells of a 384-well plate.
- Add the TYK2 enzyme and substrate peptide solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of RO495 and determine the IC₅₀
 value by fitting the data to a four-parameter logistic curve.





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Caption: Workflow for an in vitro TYK2 kinase inhibition assay.



Cellular STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the ability of **RO495** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-12-induced STAT4 phosphorylation by **RO495** in peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs
- RPMI-1640 medium with 10% FBS
- RO495
- Recombinant human IL-12
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-STAT4, anti-total-STAT4, anti-β-actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

Isolate PBMCs from healthy donor blood.



- Culture PBMCs and pre-incubate with a serial dilution of RO495 or vehicle control for 1-2 hours.
- Stimulate the cells with IL-12 (e.g., 10 ng/mL) for 15-30 minutes.
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using ECL reagent and an imaging system.
- Strip the membrane and re-probe for total STAT4 and a loading control (e.g., β-actin).
- Quantify the band intensities and normalize the phospho-STAT4 signal to total STAT4 and the loading control.

In Vivo Mouse Model of Psoriasis

This protocol describes an imiquimod-induced model of psoriasis in mice to evaluate the in vivo efficacy of a TYK2 inhibitor.

Objective: To assess the therapeutic effect of **RO495** on psoriasis-like skin inflammation in mice.

Materials:

- BALB/c or C57BL/6 mice
- Imiquimod cream (5%)





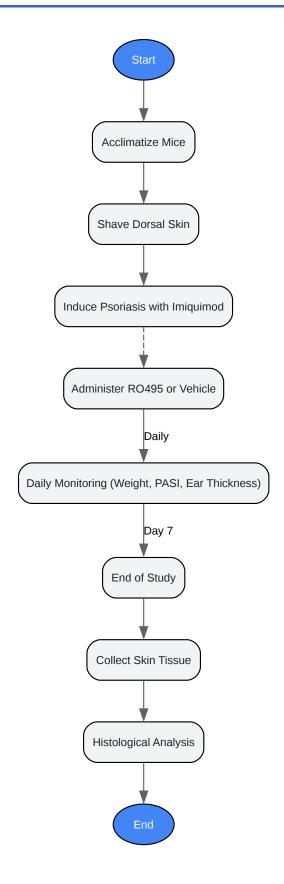


- RO495 formulated for oral administration
- Vehicle control
- Calipers

Procedure:

- Acclimatize mice for at least one week.
- · Shave the dorsal skin of the mice.
- Apply a daily topical dose of imiquimod cream to the shaved back for 5-7 consecutive days to induce psoriasis-like inflammation.
- Administer RO495 or vehicle control orally once or twice daily, starting from the first day of imiquimod application.
- Monitor the mice daily for body weight and signs of skin inflammation.
- Score the severity of erythema, scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).
- Measure ear thickness daily with calipers as an additional indicator of inflammation.
- At the end of the study, euthanize the mice and collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.





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Caption: Experimental workflow for the imiquimod-induced mouse model of psoriasis.



Therapeutic Implications and Future Directions

The selective inhibition of TYK2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. By targeting the specific cytokine pathways mediated by TYK2, inhibitors like **RO495** have the potential to offer efficacy comparable to broader immunosuppressants while minimizing off-target effects. The clinical validation of deucravacitinib for the treatment of psoriasis has paved the way for further investigation into the therapeutic utility of selective TYK2 inhibitors.

Future research on **RO495** would likely involve comprehensive preclinical studies to establish its pharmacokinetic and pharmacodynamic profile, in vivo efficacy in various disease models, and a thorough safety assessment. Should the preclinical data be favorable, progression into clinical trials would be the next logical step to evaluate its safety and efficacy in human subjects. The continued exploration of selective TYK2 inhibitors holds significant promise for the development of novel oral therapies for patients with unmet medical needs in the realm of autoimmune and inflammatory diseases.

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